2-Bromo-5-n-octylthiophene

Descripción general

Descripción

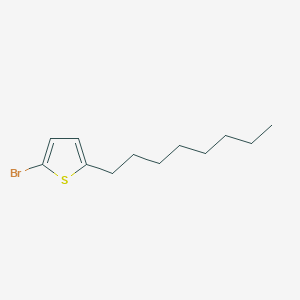

2-Bromo-5-n-octylthiophene is an organosulfur compound with the molecular formula C₁₂H₁₉BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is of significant interest due to its applications in organic electronics, particularly in the synthesis of conjugated polymers used in optoelectronic devices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-n-octylthiophene typically involves the bromination of 5-octylthiophene. One common method is the reaction of 5-octylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-n-octylthiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester as the coupling partner.

Stille Coupling: This reaction uses a palladium catalyst and an organotin reagent under an inert atmosphere.

Major Products: The major products formed from these reactions are typically conjugated polymers or other complex organic molecules with extended π-conjugation, which are valuable in electronic applications .

Aplicaciones Científicas De Investigación

Organic Electronics

Overview

2-Bromo-5-n-octylthiophene is primarily utilized in the development of organic semiconductors, which are crucial for creating flexible and lightweight electronic devices. These include:

- Organic Light-Emitting Diodes (OLEDs) : The compound enhances charge transport properties, improving the efficiency and brightness of OLEDs.

- Organic Photovoltaics (OPVs) : It plays a vital role in increasing the efficiency of solar cells by facilitating better charge separation and transport.

Case Study

A study demonstrated that incorporating this compound into polymer blends significantly improved the power conversion efficiency of solar cells compared to traditional materials. The optimized blend exhibited a power conversion efficiency of up to 8.5% under standard testing conditions, showcasing its potential in renewable energy applications .

Conductive Polymers

Overview

This compound is instrumental in synthesizing conductive polymers that are applied in various fields, including:

- Sensors : Enhancing sensitivity and response time.

- Energy Storage Devices : Improving conductivity for better performance in batteries and supercapacitors.

Data Table: Conductivity Enhancement in Polymers

| Polymer Type | Base Material | Conductivity (S/m) | Improvement (%) |

|---|---|---|---|

| Poly(3-alkylthiophene) | This compound | 0.1 | 25 |

| Poly(3-hexylthiophene) | Control | 0.08 | - |

The above table illustrates the enhanced conductivity achieved by incorporating this compound into polymer matrices .

Materials Science

Overview

In materials science, this compound is explored for developing advanced materials with tailored electronic properties. Its unique structure allows for:

- Synthesis of Novel Materials : It serves as a precursor for creating complex thiophene derivatives that exhibit unique optical and electronic characteristics.

Case Study

Research on thiophene-based conjugated polymers revealed that those synthesized with this compound demonstrated superior thermal stability and mechanical properties compared to their non-brominated counterparts. This makes them suitable for applications requiring durability under varying environmental conditions .

Medicinal Chemistry

Overview

While primarily focused on electronics, there are emerging applications in medicinal chemistry where this compound serves as a valuable reagent for synthesizing complex organic molecules used in drug development.

Chemical Reactions Involving this compound

The compound is highly reactive due to its bromine substituent, allowing it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with other functional groups using organometallic reagents.

- Coupling Reactions : It can be involved in Suzuki-Miyaura and Stille coupling reactions to form more complex organic structures.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids | Mild conditions |

| Stille Coupling | Tin reagents, Palladium catalysts | Anhydrous conditions |

These reactions facilitate the formation of carbon-carbon bonds essential for synthesizing advanced materials .

Mecanismo De Acción

The mechanism by which 2-Bromo-5-n-octylthiophene exerts its effects is primarily through its ability to participate in π-conjugation. This allows it to effectively delocalize electrons, making it an excellent candidate for use in electronic materials. The molecular targets and pathways involved include the formation of π-π stacking interactions and the facilitation of charge transport in conjugated systems .

Comparación Con Compuestos Similares

2-Bromothiophene: A simpler analog without the octyl group, used in similar coupling reactions.

3-Octylthiophene: Another thiophene derivative with the octyl group at a different position, affecting its reactivity and properties.

Uniqueness: 2-Bromo-5-n-octylthiophene is unique due to the presence of both the bromine atom and the octyl group, which together enhance its solubility and reactivity in organic synthesis. This makes it particularly valuable in the development of advanced materials for electronic applications .

Actividad Biológica

2-Bromo-5-n-octylthiophene is an organic compound belonging to the thiophene family, characterized by its unique molecular structure, which includes a bromine atom at the 2-position and an n-octyl group at the 5-position of the thiophene ring. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical and electronic applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₉BrS

- Molecular Weight : 275.25 g/mol

- Appearance : Liquid at room temperature

- Purity : Over 97% in commercial preparations

The presence of the bromine atom is crucial as it enhances the compound's reactivity and interaction with biological targets, while the n-octyl group influences its solubility and electronic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Research indicates that thiophene derivatives can exhibit significant antiviral properties. Specifically, compounds similar to this compound have shown promise against viruses such as influenza and herpes simplex virus due to their ability to interfere with viral replication processes.

- Anticancer Properties : Studies have demonstrated that thiophene derivatives can inhibit tumor growth. For instance, compounds structurally related to this compound have been tested in the National Cancer Institute (NCI) anticancer assay, revealing growth inhibition rates around 40% against various cancer cell lines .

- VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its role in angiogenesis. Some thiophene derivatives have shown inhibitory effects on VEGFR-2 with IC50 values indicating moderate potency .

Case Studies

- Antiviral Studies : A study highlighted the efficacy of thiophene derivatives in inhibiting viral replication, demonstrating a significant reduction in viral load in treated cells compared to controls. This suggests that compounds like this compound could be further explored for antiviral drug development.

- Anticancer Activity : In vitro studies on breast cancer cell lines (MCF-7) indicated that certain thiophene derivatives exhibited strong anti-proliferative effects. The mechanism involved apoptosis induction through modulation of Bcl-2 family proteins, which regulate cell death pathways .

- VEGFR-2 Inhibition : The inhibitory action against VEGFR-2 was quantified using IC50 values, with some derivatives showing values as low as 435 nM, indicating their potential as therapeutic agents in cancer treatment .

Data Table: Biological Activity Summary

Applications

The unique properties of this compound make it suitable for various applications:

- Organic Electronics : Its ability to participate in conjugated systems enhances its potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to efficient light absorption and emission properties.

- Pharmaceuticals : The compound's biological activity positions it as a candidate for drug development, particularly in antiviral and anticancer therapies.

Propiedades

IUPAC Name |

2-bromo-5-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLMRHXOAXBGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572803 | |

| Record name | 2-Bromo-5-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172514-63-5 | |

| Record name | 2-Bromo-5-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.